

# The Biological Activities of Epigallocatechin-3-gallate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Epitheafلاغallin 3-O-gallate*

Cat. No.: *B1202455*

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Disclaimer: This technical guide focuses on the biological activities of Epigallocatechin-3-gallate (EGCG), the most abundant and extensively studied catechin in green tea. While the user's original topic of interest was Epiafzelechin 3-O-gallate (EAG), a comprehensive literature search revealed a significant scarcity of in-depth data, quantitative metrics, and detailed experimental protocols for EAG. As a structurally similar and prominent member of the same chemical class, the vast body of research on EGCG provides valuable insights that can inform and guide future investigations into the biological activities of EAG and other related catechins.

## Introduction

Epigallocatechin-3-gallate (EGCG) is a polyphenolic compound that has garnered substantial scientific interest for its diverse and potent biological activities.<sup>[1][2][3]</sup> Found predominantly in green tea (*Camellia sinensis*), EGCG is recognized for its antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial properties.<sup>[1][2][3][4][5]</sup> This guide provides a detailed overview of the multifaceted biological effects of EGCG, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from various in vitro and in vivo studies. The information presented herein is intended for researchers, scientists, and drug development professionals.

## Anticancer Activities

EGCG has demonstrated significant anticancer effects across a wide range of cancer types, including but not limited to bladder, breast, cervical, colorectal, gastric, liver, and lung cancers.

[1] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[6]

## Quantitative Data on Anticancer Activity

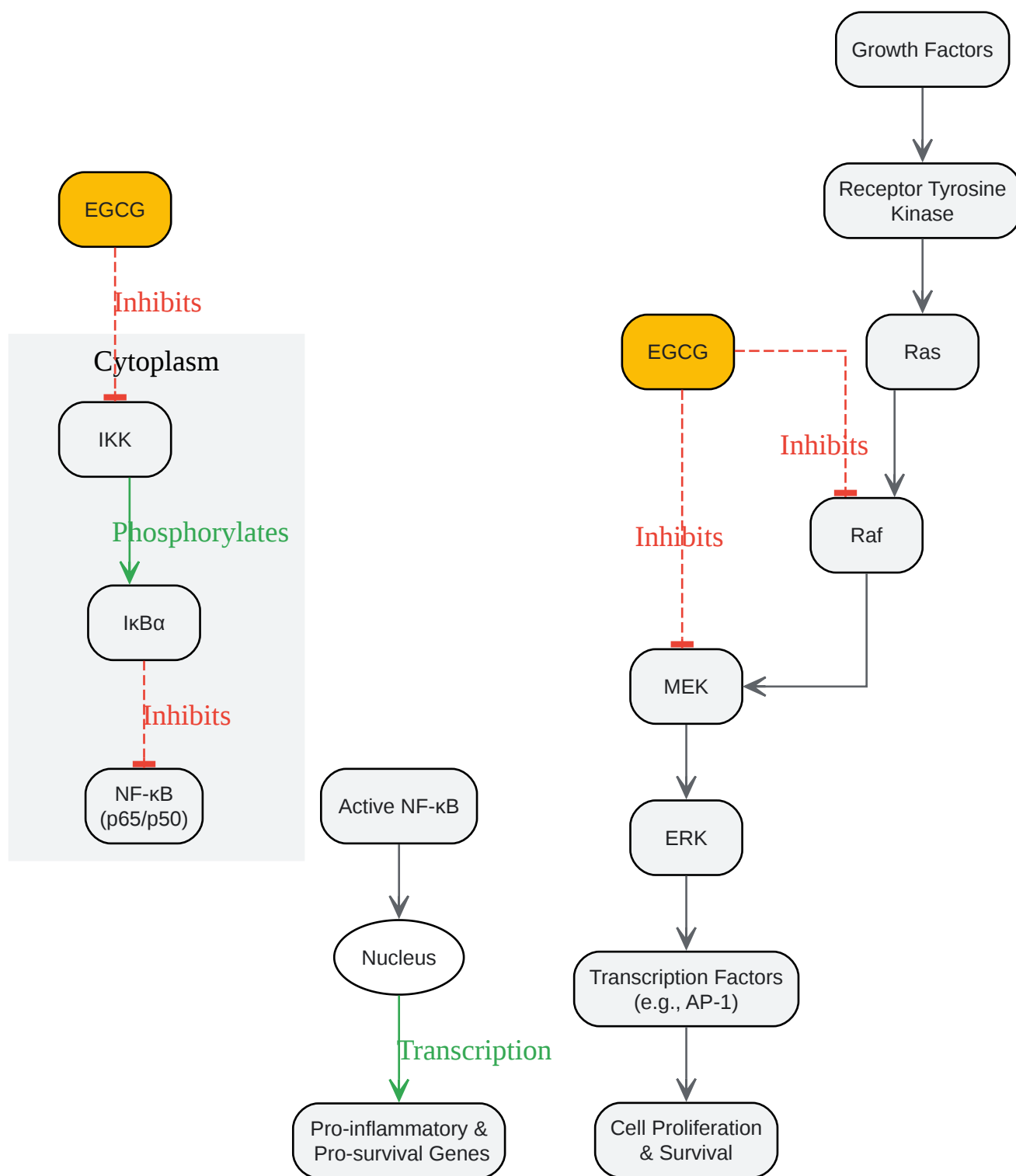
The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) and other relevant quantitative data for the anticancer effects of EGCG on various cancer cell lines.

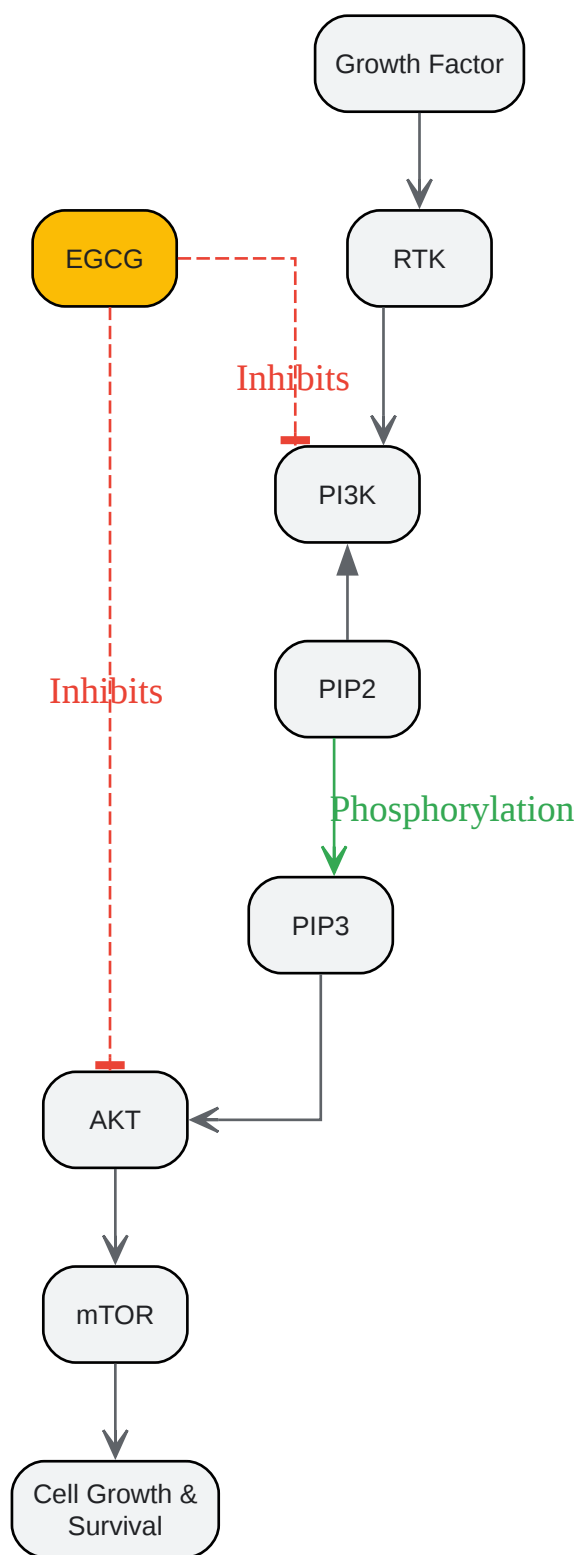
| Cell Line         | Cancer Type                | Parameter                        | Value                   | Reference |
|-------------------|----------------------------|----------------------------------|-------------------------|-----------|
| H1299             | Lung Cancer                | IC <sub>50</sub>                 | 36.03 $\mu$ M           | [7]       |
| H1299 (Nano-EGCG) | Lung Cancer                | IC <sub>50</sub>                 | 4.71 $\mu$ M            | [7]       |
| A549              | Non-small cell lung cancer | IC <sub>50</sub>                 | 60.55 $\pm$ 1.0 $\mu$ M | [8]       |
| HuCC-T1           | Cholangiocarcinoma         | Apoptosis-inducing concentration | 5 $\mu$ g/mL            | [9]       |

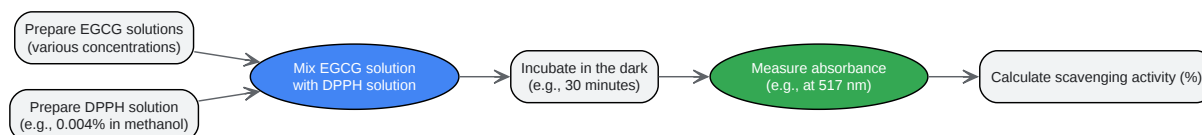
## Signaling Pathways in Cancer

EGCG modulates several critical signaling pathways that are often dysregulated in cancer.[1][2]

Nuclear factor-kappa B (NF- $\kappa$ B) is a key transcription factor involved in inflammation, cell survival, and proliferation.[2] EGCG has been shown to inhibit the activation of NF- $\kappa$ B in various cancer cells.[4][5] This inhibition can occur through the prevention of I $\kappa$ B $\alpha$  degradation, thereby sequestering NF- $\kappa$ B in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[5]







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